

An In-depth Technical Guide to (2S)-hex-4-yn-2-ol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Hex-4-yn-2-ol*

CAS No.: 19780-83-7

Cat. No.: B026848

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (2S)-**hex-4-yn-2-ol**, including its spectroscopic profile. Due to the limited availability of published experimental data for this specific enantiomer, this guide also includes information on the racemic mixture, **hex-4-yn-2-ol**, and presents a generalized, representative protocol for its enantioselective synthesis. Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of (2S)-**hex-4-yn-2-ol**.

Core Properties of (2S)-hex-4-yn-2-ol

(2S)-**hex-4-yn-2-ol** is a chiral secondary alcohol containing an internal alkyne functional group. Its chemical structure and key identifiers are summarized below.

Property	Value	Source
IUPAC Name	(2S)-hex-4-yn-2-ol	--INVALID-LINK--[1]
Molecular Formula	C ₆ H ₁₀ O	--INVALID-LINK--[1]
Molecular Weight	98.14 g/mol	--INVALID-LINK--[1]
CAS Number	Not available for the (S)-enantiomer. (Racemate: 19780-83-7)	--INVALID-LINK--[2]
InChI Key	IKROQHVDACEGBA-LURJTMIESA-N	--INVALID-LINK--[1]
SMILES	CC#CC--INVALID-LINK--O	--INVALID-LINK--[1]

Physical and Chemical Properties

Experimentally determined physical properties for (2S)-**hex-4-yn-2-ol** are not readily available in the literature. The following table includes computed properties for the (S)-enantiomer and estimated or experimental properties for the racemate, **hex-4-yn-2-ol**.

Property	Value	Notes	Source
Boiling Point	153.68°C (rough estimate)	For racemate	--INVALID-LINK--[3]
Density	0.8339 g/cm ³ (estimate)	For racemate	--INVALID-LINK--[3]
XLogP3-AA	1.1	Computed	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	1	Computed	--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count	1	Computed	--INVALID-LINK--[1]
Rotatable Bond Count	1	Computed	--INVALID-LINK--[1]
Topological Polar Surface Area	20.2 Å ²	Computed	--INVALID-LINK--[1]
Specific Rotation [α]	Not available	-	-

Spectroscopic Data

Detailed spectroscopic data for the pure (S)-enantiomer are not available. However, spectra for the racemic mixture, **hex-4-yn-2-ol**, have been reported.

¹H NMR Spectroscopy

A proton NMR spectrum for **hex-4-yn-2-ol** is available. The specific solvent and frequency are not consistently reported across all sources, but a representative spectrum was recorded on a Varian CFT-20 instrument.[2]

Expected Chemical Shifts and Multiplicities:

- -OH: A broad singlet, chemical shift is concentration and solvent dependent.
- -CH(OH)-: A multiplet, coupled to the adjacent methylene and methyl groups.
- -CH₂-: A multiplet, coupled to the adjacent methine and alkyne.

- $-\text{C}\equiv\text{C}-\text{CH}_3$: A triplet or doublet of doublets, showing long-range coupling to the methylene group.
- $-\text{CH}(\text{OH})\text{CH}_3$: A doublet, coupled to the methine proton.

^{13}C NMR Spectroscopy

A carbon-13 NMR spectrum for **hex-4-yn-2-ol** is available.[4]

Expected Chemical Shifts:

- C1 ($-\text{CH}_3$): ~3.5 ppm
- C2 ($-\text{C}\equiv\text{C}-$): ~78.5 ppm
- C3 ($-\text{C}\equiv\text{C}-$): ~79.5 ppm
- C4 ($-\text{CH}_2-$): ~30.0 ppm
- C5 ($-\text{CH}(\text{OH})-$): ~62.0 ppm
- C6 ($-\text{CH}_3$): ~23.5 ppm

Infrared (IR) Spectroscopy

An IR spectrum of neat **hex-4-yn-2-ol** is available.[5]

Expected Characteristic Absorption Bands:

- O-H stretch: Strong, broad band around $3300\text{-}3400\text{ cm}^{-1}$
- C-H stretch (sp^3): Medium to strong bands just below 3000 cm^{-1}
- $\text{C}\equiv\text{C}$ stretch: Weak band around $2200\text{-}2250\text{ cm}^{-1}$ (internal alkyne)
- C-O stretch: Strong band in the $1050\text{-}1150\text{ cm}^{-1}$ region

Synthesis of (2S)-hex-4-yn-2-ol

A specific, detailed experimental protocol for the synthesis of (2S)-**hex-4-yn-2-ol** is not available in the reviewed literature. However, a general and widely applicable method for the enantioselective synthesis of chiral propargyl alcohols is the asymmetric addition of an alkynyl nucleophile to an aldehyde, catalyzed by a chiral ligand.

Representative Experimental Protocol: Enantioselective Alkynylation

This protocol is a generalized procedure adapted from established methods for the enantioselective synthesis of secondary propargyl alcohols.

Reaction: Asymmetric addition of propyne to acetaldehyde.

Materials:

- Propyne (gas or condensed)
- n-Butyllithium (n-BuLi) solution in hexanes
- Anhydrous solvent (e.g., THF or Et₂O)
- Chiral ligand (e.g., (-)-N,N-dibutylnorephedrine (DBNE) or a chiral amino alcohol)
- Zinc triflate (Zn(OTf)₂) or other zinc salt
- Acetaldehyde
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

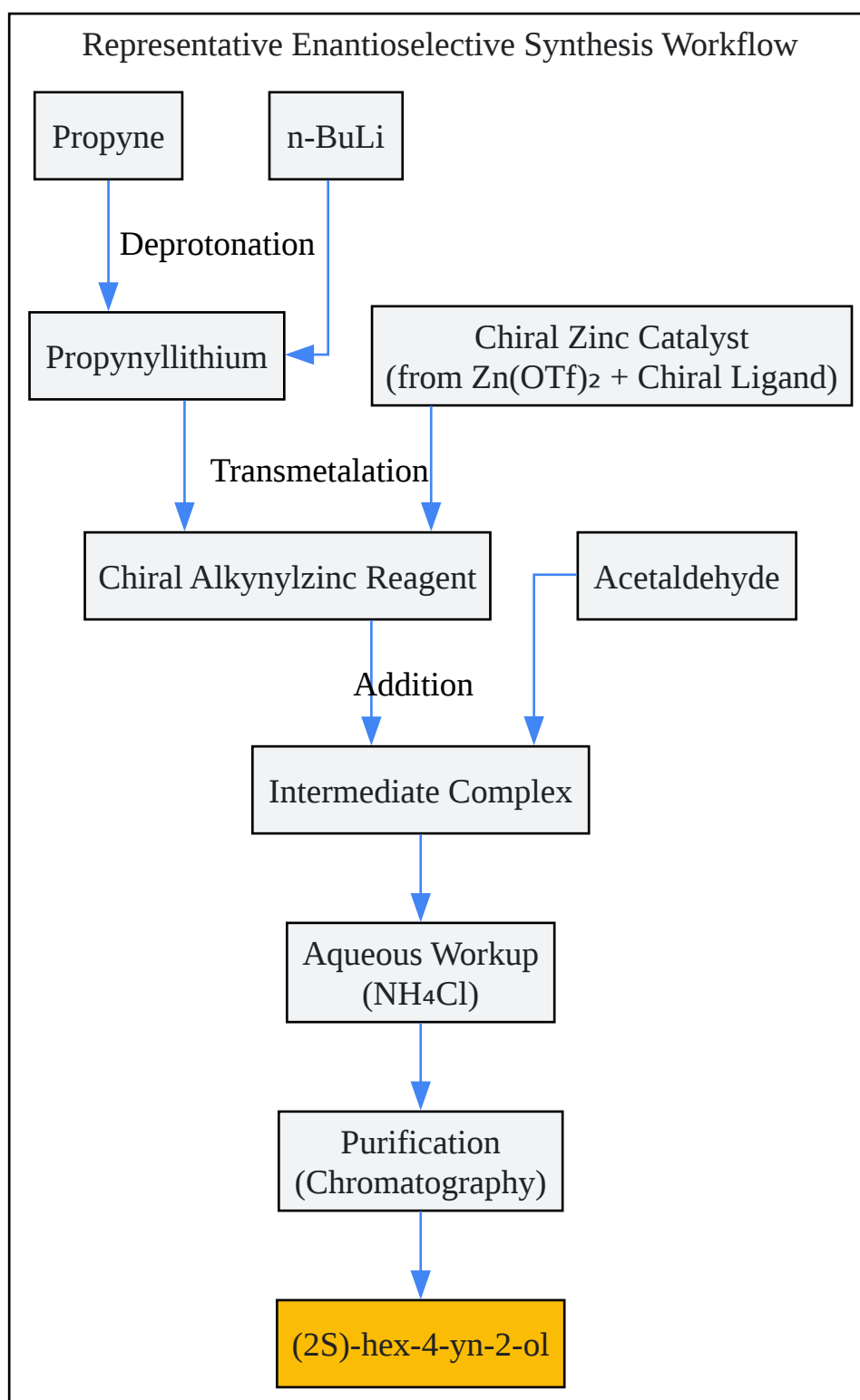
Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a dropping funnel is placed under an inert atmosphere (argon or nitrogen).

- Anhydrous solvent (e.g., THF) is added to the flask and cooled to $-78\text{ }^{\circ}\text{C}$.
- A solution of n-BuLi in hexanes is added dropwise, followed by the slow bubbling of propyne gas or the addition of condensed propyne. The mixture is stirred at $-78\text{ }^{\circ}\text{C}$ for 30 minutes to form lithium propynilide.
- In a separate flame-dried flask, the chiral ligand (e.g., (-)-DBNE) is dissolved in an anhydrous solvent and cooled. A solution of $\text{Zn}(\text{OTf})_2$ in the same solvent is added, and the mixture is stirred to form the chiral zinc catalyst.
- The freshly prepared lithium propynilide solution is slowly transferred via cannula to the chiral zinc catalyst solution at low temperature.
- Acetaldehyde is then added dropwise to the reaction mixture, and the reaction is stirred for several hours at the same temperature, monitoring by TLC.
- Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH_4Cl solution.
- The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford **(2S)-hex-4-yn-2-ol**.

Purification and Characterization:

- The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.
- The optical rotation should be measured using a polarimeter.



[Click to download full resolution via product page](#)

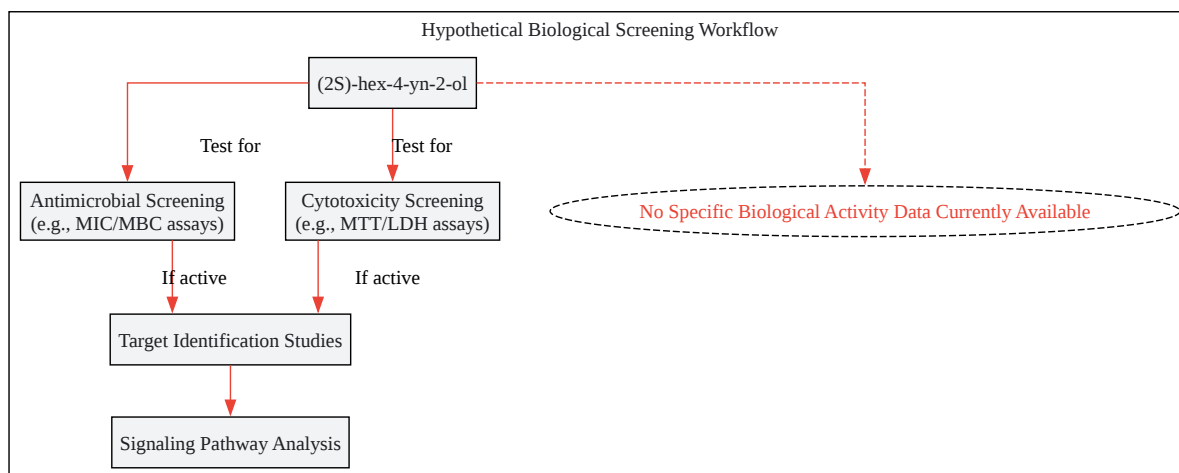
A generalized workflow for the enantioselective synthesis of (2S)-hex-4-yn-2-ol.

Biological Activity

There is no specific information in the scientific literature regarding the biological activity, pharmacology, or any associated signaling pathways for (2S)-**hex-4-yn-2-ol**. However, the structural motifs present in this molecule—chiral secondary alcohols and alkynes—are found in various biologically active compounds.

- **Chiral Secondary Alcohols:** Many pharmaceuticals and biologically active molecules are chiral secondary alcohols. The stereochemistry at the alcohol center is often crucial for their biological function, as different enantiomers can exhibit different pharmacological activities and toxicities.
- **Alkynyl Groups:** The alkyne functional group is present in a number of natural products and synthetic drugs and is known to participate in various biological interactions. Some alkynyl-containing compounds have shown antimicrobial, antifungal, and antitumor activities.

Given the lack of specific data, any investigation into the biological effects of (2S)-**hex-4-yn-2-ol** would be exploratory. A potential starting point for such research could involve screening for antimicrobial or cytotoxic activity.



[Click to download full resolution via product page](#)

A hypothetical workflow for the initial biological evaluation of (2S)-**hex-4-yn-2-ol**.

Safety and Handling

A specific safety data sheet (SDS) for (2S)-**hex-4-yn-2-ol** is not available. The following recommendations are based on the safety information for structurally related compounds such as hexanol and other alkynyl alcohols.

- **General Handling:** Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection.

- Fire and Explosion Hazards: Assumed to be a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.
- First Aid:
 - In case of skin contact: Wash off immediately with plenty of water.
 - In case of eye contact: Rinse cautiously with water for several minutes.
 - If inhaled: Move person into fresh air.
 - If swallowed: Rinse mouth. Do NOT induce vomiting.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This information is provided for guidance only and is not a substitute for a formal risk assessment. Always consult a comprehensive Safety Data Sheet for related compounds and follow all institutional and regulatory safety guidelines when handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. (2S)-hex-4-yn-2-ol | C₆H₁₀O | CID 11309478 - PubChem [pubchem.ncbi.nlm.nih.gov]
 2. 4-Hexyn-2-ol | C₆H₁₀O | CID 12908367 - PubChem [pubchem.ncbi.nlm.nih.gov]
 3. 4-Hexyn-2-ol | 19780-83-7 [chemicalbook.com]
 4. 4-Hexyn-2-ol(19780-83-7) 13C NMR spectrum [chemicalbook.com]
 5. 4-Hexyn-2-ol(19780-83-7) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2S)-hex-4-yn-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026848/docs#an-in-depth-technical-guide-to-2s-hex-4-yn-2-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)